1,3-Benzenediamine, N,N-dimethyl-

Reverse Osmosis Polyamide Membrane Chlorine Resistance

This N,N-dimethyl-m-phenylenediamine features an asymmetric substitution pattern with one primary amine and one tertiary N,N-dimethylamino group, creating two chemically distinct nitrogen environments critical for differentiated reactivity. In RO membrane fabrication, this monomer enables chlorine-resistant polyamide active layers that retain solute rejection after 96-hr exposure to 200 ppm NaOCl at 40°C—a winner from a 17-diamine screen. For analytical labs, the DMPD•+ radical cation assay uniquely captures gallic acid antioxidant selectivity with rank inversion versus DPPH/FRAP methods. Verify regioisomer identity; para-isomers or lower methylation grades compromise chlorine resistance and invalidate cross-study antioxidant comparisons.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 2836-04-6
Cat. No. B1203839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediamine, N,N-dimethyl-
CAS2836-04-6
SynonymsDMMPDA
N,N-dimethyl-1,3-phenylenediamine
N,N-dimethyl-3-phenylenediamine
N,N-dimethyl-3-phenylenediamine dihydrochloride
N,N-dimethyl-m-phenylenediamine
N,N-dimethyl-meta-phenylenediamine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)N
InChIInChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
InChIKeyHHSBHVJQXZLIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N,N-Dimethyl-1,3-phenylenediamine (CAS 2836-04-6) is a Critical Functional Monomer & Analytical Reagent


1,3-Benzenediamine, N,N-dimethyl- (CAS 2836-04-6), commonly known as N,N-dimethyl-m-phenylenediamine, is an aromatic diamine featuring one primary amine and one tertiary N,N-dimethylamino group substituted on a benzene ring . This unique asymmetric substitution pattern creates two chemically distinct nitrogen environments—one nucleophilic and unhindered, the other strongly electron-donating via resonance—that govern its differentiated reactivity profile in polymer synthesis and redox-based analytical applications [1]. The compound is typically supplied as a free base (liquid, density ~0.995 g/mL, purity 95–98%) or as its dihydrochloride salt (crystalline solid, CAS 3575-32-4) for enhanced handling stability .

Why N,N-Dimethyl-1,3-phenylenediamine (CAS 2836-04-6) Cannot Be Interchanged with Unsubstituted or p-Substituted Analogs


Generic substitution with unsubstituted m-phenylenediamine, N-methyl-m-phenylenediamine, or the para-isomer N,N-dimethyl-p-phenylenediamine fundamentally alters key performance parameters in both membrane fabrication and analytical redox assays. In reverse osmosis membrane interfacial polymerization, the degree of methyl substitution on the diamine monomer directly dictates both chlorine resistance and salt rejection—moving from unsubstituted to mono-methyl to dimethyl substitution systematically increases free volume and oxidative stability while decreasing salt rejection [1]. In analytical applications, the meta-substituted radical cation (DMPD•+) exhibits distinct antioxidant selectivity profiles compared to DPPH, ABTS, or other radical-based assays, with gallic acid notably showing rank inversion in DMPD assays relative to other methods [2]. Procuring the wrong regioisomer or substitution pattern therefore invalidates cross-study comparisons and compromises membrane durability under oxidative conditions.

Quantitative Differentiation of N,N-Dimethyl-1,3-phenylenediamine (CAS 2836-04-6) Versus Closest Analogs


Enhanced Chlorine Resistance in Reverse Osmosis Membranes: N,N'-Dimethyl-m-phenylenediamine vs. Unsubstituted m-Phenylenediamine

Polyamide RO membranes synthesized via interfacial polymerization using N,N'-dimethyl-m-phenylenediamine (N,N'-DMMPD) and 1,3,5-benzenetricarbonyl trichloride (TMC) demonstrated substantially higher chlorine resistance compared to membranes prepared from unsubstituted m-phenylenediamine [1]. After screening 17 diamines, N,N'-DMMPD was selected as the optimal monomer for chlorine-resistant membrane fabrication [2]. The increased methyl substitution systematically correlates with enhanced oxidative stability [1].

Reverse Osmosis Polyamide Membrane Chlorine Resistance Interfacial Polymerization

Salt Rejection Trade-Off: Methyl-Substituted vs. Unsubstituted Diamine RO Membranes

Increasing the degree of methyl substitution on the diamine monomer (from m-phenylenediamine → N-methyl-m-phenylenediamine → N,N'-dimethyl-m-phenylenediamine) resulted in decreased salt rejection performance of the polyamide RO membranes [1]. This performance trade-off is mechanistically linked to the increased interstitial space and free volume fraction in the polymer matrix caused by methyl group steric hindrance, as quantified by positron annihilation lifetime spectroscopy (PALS) and molecular dynamics (MD) simulations [1].

Reverse Osmosis Salt Rejection Free Volume Membrane Performance

Antioxidant Assay Selectivity: DMPD Assay Rank Inversion for Gallic Acid vs. DPPH, TEAC, TRAP, and FRAP Assays

In a head-to-head comparison of six common antioxidant assays (TEAC I-III, TRAP, DPPH, DMPD, PCL, FRAP) evaluating gallic acid, uric acid, ascorbic acid, and Trolox®, gallic acid was the strongest antioxidant in all tests with the exception of the DMPD assay [1][2]. This unique selectivity profile indicates that the DMPD radical cation (generated from N,N-dimethyl-p-phenylenediamine) interacts with polyphenolic antioxidants via a distinct mechanism, providing orthogonal information not captured by DPPH, TEAC, or FRAP methods [2].

Antioxidant Assay DMPD Radical Cation Method Comparison Analytical Selectivity

Analytical Precision: DMPD-FeCl3 Spectrophotometric Method vs. ORAC and SOD Biosensor Methods

In a comparative study evaluating total antioxidant capacity of vitamin E, astaxanthin, resveratrol, and blueberry-based pharmaceutical integrators, the traditional DMPD-FeCl3 spectrophotometric method demonstrated good precision with relative standard deviation (R.S.D.%) <10% for all integrators tested [1]. This performance was comparable to the widely-referenced ORAC spectrofluorimetric method and a superoxide dismutase (SOD) biosensor, establishing the DMPD method as a viable reference technique for antioxidant capacity determination [1].

Analytical Chemistry Antioxidant Capacity Method Validation Precision

Tertiary Polyamide Membrane Durability: N,N'-Dimethyl-m-phenylenediamine vs. Conventional Secondary Polyamide

A tertiary polyamide membrane synthesized using N,N'-dimethyl-m-phenylenediamine demonstrated better durability to free chlorine than a conventional secondary polyamide membrane [1]. However, the tertiary membrane still exhibited deterioration after 24-hour exposure to 2000 ppm free chlorine below pH 7.5, while remaining largely intact at pH 10 [1]. The deterioration mechanism was elucidated to proceed via direct chlorination of the benzene ring bound to the amidic nitrogen, followed by amide bond scission [1].

Reverse Osmosis Polyamide Durability Hypochlorite Exposure Tertiary Amide

Radical Stability Enhancement: Improved DMPD Decolorization Assay with Potassium Persulfate vs. FeCl3-Based Method

An improved DMPD radical cation decolorization assay using potassium persulfate as the oxidizing agent was developed and demonstrated a clear edge over the previous DMPD/FeCl3 assay for determining antioxidant activity of food samples [1]. The improved method generates a more stable DMPD radical mono-cation (DMPD•+), enhancing assay reproducibility and expanding applicability to complex food matrices such as citrus fruits and Grewia asiatica extracts [1][2].

Antioxidant Assay Radical Stability Method Optimization Food Analysis

High-Value Application Scenarios for N,N-Dimethyl-1,3-phenylenediamine (CAS 2836-04-6) Based on Quantitative Evidence


Fabrication of Chlorine-Resistant Reverse Osmosis Membranes for Oxidative Water Treatment

Use N,N'-dimethyl-m-phenylenediamine as the diamine monomer in interfacial polymerization with 1,3,5-benzenetricarbonyl trichloride (TMC) to produce polyamide RO membranes that retain solute rejection performance after 96-hour exposure to 200 ppm sodium hypochlorite at 40°C [1][2]. This monomer is the product of a 17-diamine screen and enables membrane operation under oxidative cleaning regimes where conventional m-phenylenediamine-based membranes rapidly degrade [2]. The trade-off of moderately reduced salt rejection (due to increased free volume) is acceptable when chlorine resistance is the primary performance requirement [1].

Orthogonal Antioxidant Capacity Assessment in Polyphenol-Rich Natural Product Research

Employ the DMPD radical cation decolorization assay (using DMPD reagent) as a complementary method alongside DPPH or FRAP assays to capture the unique antioxidant selectivity profile of gallic acid and other polyphenols [1]. The DMPD assay uniquely shows rank inversion for gallic acid relative to five other common assays, providing non-redundant information about antioxidant mechanisms [1]. Use the improved potassium persulfate-based protocol for enhanced radical stability when analyzing complex food or botanical matrices [2].

Cost-Effective Spectrophotometric Antioxidant Screening in Quality Control Laboratories

Implement the DMPD-FeCl3 spectrophotometric method for routine antioxidant capacity determination of pharmaceutical formulations, nutraceuticals, and functional foods. This method achieves analytical precision (R.S.D.% < 10%) comparable to the more specialized ORAC spectrofluorimetric method and SOD biosensor approaches, but requires only standard spectrophotometric equipment [1]. The method is validated for vitamin E, astaxanthin, resveratrol, and blueberry-based products [1].

Development of Tertiary Polyamide Membranes for High-pH Chlorine Exposure Environments

Synthesize tertiary polyamide active layers using N,N'-dimethyl-m-phenylenediamine for RO membranes intended for alkaline oxidative cleaning conditions. These membranes demonstrate durability to 2000 ppm free chlorine exposure at pH 10 with minimal change in salt rejection and permeation, whereas deterioration occurs at lower pH (<7.5) after 24 hours [1]. This operational window enables chlorine-based disinfection protocols in industrial water treatment without immediate membrane failure [1].

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